![molecular formula C15H13ClN2 B2556321 1-[(2-Chlorophényl)méthyl]indol-6-amine CAS No. 1096264-48-0](/img/structure/B2556321.png)
1-[(2-Chlorophényl)méthyl]indol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Chlorophenyl)methyl]indol-6-amine” is a chemical compound with the molecular weight of 256.73 . It is also known by its IUPAC name "1-(2-chlorobenzyl)-1H-indol-6-amine" .
Molecular Structure Analysis
The InChI code for “1-[(2-Chlorophenyl)methyl]indol-6-amine” is "1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2" . This indicates the presence of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms in the molecule.Physical and Chemical Properties Analysis
“1-[(2-Chlorophenyl)methyl]indol-6-amine” is a solid compound .Applications De Recherche Scientifique
Activité antivirale
Des dérivés d'indole ont été rapportés comme possédant des propriétés antivirales . Par exemple, des dérivés de 6-amino-4-alkyl-substitués-1H-indole-2-carboxylate substitués ont été préparés et rapportés comme agents antiviraux .
Activité anti-inflammatoire
Les dérivés d'indole ont également été trouvés pour présenter des activités anti-inflammatoires. Par exemple, des dérivés de 3-méthyl-2-phényl-1-substitués-indole ont été synthétisés et étudiés pour leurs activités anti-inflammatoires (in vitro et in vivo) et analgésiques .
Activité anticancéreuse
Des dérivés d'indole ont été utilisés dans le traitement des cellules cancéreuses . L'application de dérivés d'indole en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses a attiré une attention croissante ces dernières années .
Activité anti-VIH
Les dérivés d'indole ont montré un potentiel en tant qu'agents anti-VIH. Par exemple, des dérivés de xanthènone indolyle et oxochroményle ont été rapportés comme ayant une activité anti-VIH-1 .
Activité antioxydante
Des dérivés d'indole ont été trouvés pour posséder des propriétés antioxydantes . Ces composés peuvent aider à protéger l'organisme des dommages causés par des molécules nocives appelées radicaux libres .
Activité antimicrobienne
Des dérivés d'indole ont été trouvés pour présenter des propriétés antimicrobiennes . Ces composés peuvent aider à lutter contre divers types de microbes .
Activité antituberculeuse
Les dérivés d'indole ont montré un potentiel en tant qu'agents antituberculeux. Par exemple, des dérivés de (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(phényl-substitué)prop-2-èn-1-one dérivés de la pyridine et de l'indole ont été préparés et étudiés à l'état actif et dormant contre H 37 Ra MTB (Mycobacterium tuberculosis) et BCG (Mycobacterium bovis) pour leur activité antituberculeuse in vitro .
Activité antidiabétique
Des dérivés d'indole ont été trouvés pour posséder des propriétés antidiabétiques . Ces composés peuvent aider à gérer les niveaux de sucre dans le sang .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-[(2-Chlorophenyl)methyl]indol-6-amine It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
The exact mode of action of 1-[(2-Chlorophenyl)methyl]indol-6-amine Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The specific biochemical pathways affected by 1-[(2-Chlorophenyl)methyl]indol-6-amine Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of 1-[(2-Chlorophenyl)methyl]indol-6-amine Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2/c16-14-4-2-1-3-12(14)10-18-8-7-11-5-6-13(17)9-15(11)18/h1-9H,10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQUMNSCFZUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)
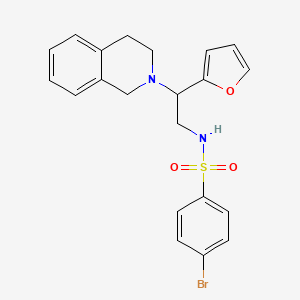
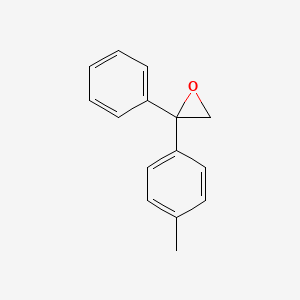
![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)
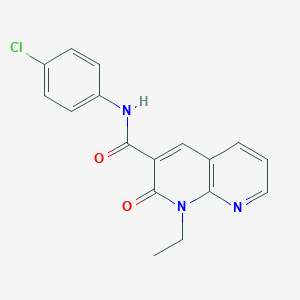
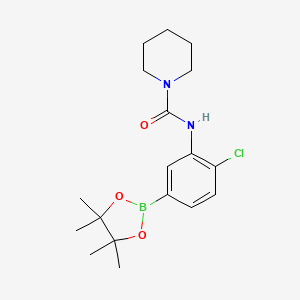
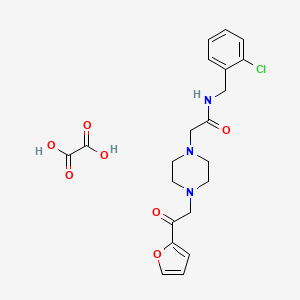

![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)
![[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2556251.png)
![4-oxo-N-phenyl-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2556252.png)

![ethyl [4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2556258.png)
![1-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2556260.png)
